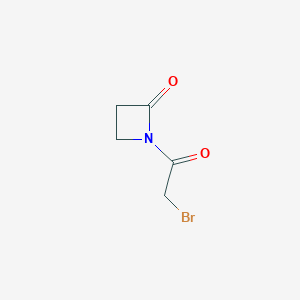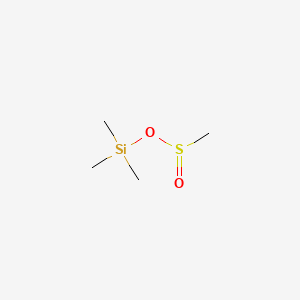
Trimethylsilyl methanesulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfinic acid trimethylsilyl ester, also known as trimethylsilyl methanesulfonate, is a chemical compound with the molecular formula H₃CSO₃OSi(CH₃)₃. It is commonly used in organic synthesis as a reagent and intermediate. This compound is known for its ability to participate in various chemical reactions, making it valuable in both research and industrial applications .
Métodos De Preparación
Methanesulfinic acid trimethylsilyl ester can be synthesized through several methods. One common synthetic route involves the reaction of methanesulfonic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired ester . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Methanesulfinic acid trimethylsilyl ester undergoes various types of chemical reactions, including:
Reduction: It can be reduced to form methanesulfinic acid.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Dealkylsilylation: This reaction involves the removal of the trimethylsilyl group, often using reagents like boron difluoride triflate etherate.
Common reagents and conditions used in these reactions include boron difluoride triflate etherate for reduction and elimination reactions, and various bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methanesulfinic acid trimethylsilyl ester has a wide range of applications in scientific research:
Biology: It can be used in the synthesis of biologically active compounds.
Medicine: It may be involved in the development of pharmaceuticals and other therapeutic agents.
Mecanismo De Acción
The mechanism of action of methanesulfinic acid trimethylsilyl ester involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize intermediates and facilitate the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Methanesulfinic acid trimethylsilyl ester can be compared with other similar compounds, such as:
Trimethylsilyl trifluoromethanesulfonate: Used in similar reactions but with different reactivity and selectivity.
Trimethylsilyl chloride: A precursor in the synthesis of methanesulfinic acid trimethylsilyl ester.
Methanesulfonic acid: The parent compound, which has different properties and applications
These comparisons highlight the unique reactivity and applications of methanesulfinic acid trimethylsilyl ester, making it a valuable compound in various fields.
Propiedades
Número CAS |
54193-90-7 |
|---|---|
Fórmula molecular |
C4H12O2SSi |
Peso molecular |
152.29 g/mol |
Nombre IUPAC |
trimethylsilyl methanesulfinate |
InChI |
InChI=1S/C4H12O2SSi/c1-7(5)6-8(2,3)4/h1-4H3 |
Clave InChI |
KEDKLJYQJMFUGN-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OS(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


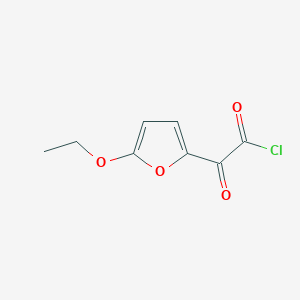
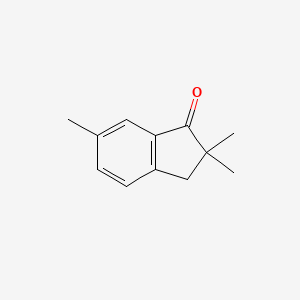
![N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B13957278.png)
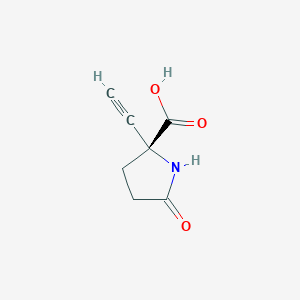





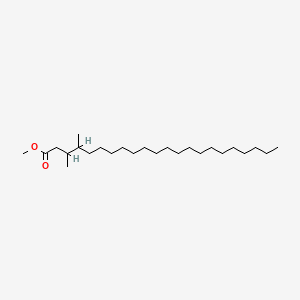
![N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13957310.png)
